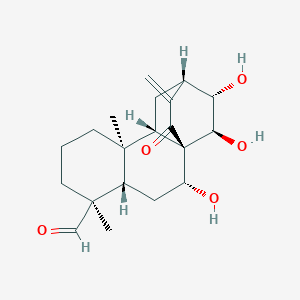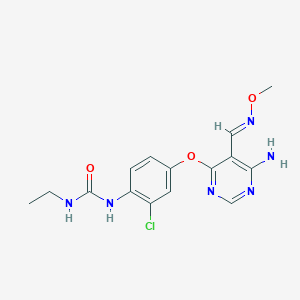
JNJ-38158471
描述
3,4’-二羟基黄酮是一种天然存在的黄酮类化合物,以其多种生物活性而闻名。其特征是在黄酮骨架的 3’ 和 4’ 位置存在两个羟基。该化合物因其潜在的治疗应用而受到广泛关注,特别是在神经保护、抗炎和抗氧化活性领域 .
作用机制
3,4’-二羟基黄酮的作用机制涉及它与各种分子靶点和通路的相互作用:
神经保护: 它作为肌动蛋白结合蛋白 B 受体 (TrkB) 的激动剂,TrkB 是脑源性神经营养因子 (BDNF) 的主要受体。
抗炎: 它抑制核因子 κB (NF-κB) 和丝裂原活化蛋白激酶 (MAPK) 通路的激活,从而减少促炎细胞因子的产生.
抗氧化: 它清除自由基并螯合金属离子,从而减少氧化应激.
准备方法
合成路线和反应条件: 3,4’-二羟基黄酮可以通过多种化学途径合成。 一种常见的方法是将 2-羟基苯乙酮与 3,4-二羟基苯甲醛在碱的存在下反应,然后环化形成黄酮结构 . 该反应通常需要在乙醇中回流以及使用哌啶等催化剂等条件。
工业生产方法: 3,4’-二羟基黄酮的工业生产通常涉及使用类似的化学途径进行大规模合成,但为了获得更高的产量和纯度而进行了优化。 该过程可能包括使用色谱技术进行重结晶和纯化等步骤,以确保最终产品符合工业标准 .
化学反应分析
反应类型: 3,4’-二羟基黄酮会发生各种化学反应,包括:
氧化: 它可以被氧化生成醌类或其他氧化衍生物。
还原: 还原反应可以将其转化为二氢黄酮。
常见试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 通常使用硼氢化钠等还原剂。
取代: 在受控条件下可以使用卤素或烷基化剂等试剂.
主要生成物:
氧化: 醌类和其他氧化的黄酮衍生物。
还原: 二氢黄酮。
科学研究应用
化学: 用作研究黄酮化学和反应的模型化合物。
生物学: 研究其在调节生物通路和细胞过程中的作用。
相似化合物的比较
3,4’-二羟基黄酮可以与其他类似的黄酮类化合物进行比较:
杨梅素: 两者都具有很强的抗氧化性能,但杨梅素具有额外的羟基,增强了其自由基清除活性.
桑色素: 结构相似,但在羟基的位置不同,影响了它与金属离子和 DNA 的相互作用.
这些比较突出了 3,4’-二羟基黄酮的独特特性,特别是其强大的神经保护和抗炎作用。
属性
IUPAC Name |
1-[4-[6-amino-5-[(E)-methoxyiminomethyl]pyrimidin-4-yl]oxy-2-chlorophenyl]-3-ethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN6O3/c1-3-18-15(23)22-12-5-4-9(6-11(12)16)25-14-10(7-21-24-2)13(17)19-8-20-14/h4-8H,3H2,1-2H3,(H2,17,19,20)(H2,18,22,23)/b21-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHCYTJNPVGSBZ-QPSGOUHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1=C(C=C(C=C1)OC2=NC=NC(=C2C=NOC)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)NC1=C(C=C(C=C1)OC2=NC=NC(=C2/C=N/OC)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (E)-1-(4-((6-amino-5-((methoxyimino)methyl)pyrimidin-4-yl)oxy)-2-chlorophenyl)-3-ethylurea interact with VEGFR-2 and what are the downstream effects of this interaction?
A: The research paper focuses on the compound's in vitro and in vivo activity as a potent VEGFR-2 inhibitor []. While the specific binding interactions and downstream effects are not detailed in this study, it's known that VEGFR-2 plays a crucial role in angiogenesis, the formation of new blood vessels. By inhibiting VEGFR-2, this compound likely disrupts the signaling pathways that promote angiogenesis, thereby hindering the formation of new blood vessels that are essential for tumor growth and progression.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


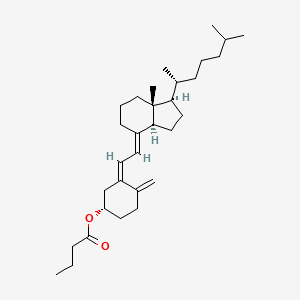
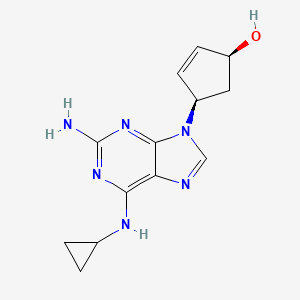
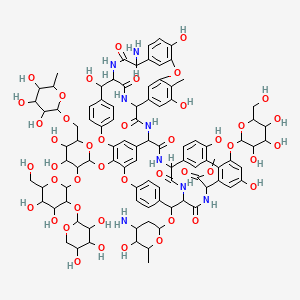
![2-[(5,6-Dimethyl-4-thieno[2,3-d]pyrimidinyl)amino]-1-(4-nitrophenyl)ethanol](/img/structure/B1255724.png)

![4-N-(3-chloro-4-fluorophenyl)-6-N-(1-methylpiperidin-4-yl)pyrimido[5,4-d]pyrimidine-4,6-diamine;dihydrate;dihydrochloride](/img/structure/B1255727.png)



![N-[(5-chloro-2-thiophenyl)methyl]-5-[(2,6-difluorophenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B1255735.png)
![1-[(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)methyl]-3-(2-methylphenyl)-1-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B1255736.png)
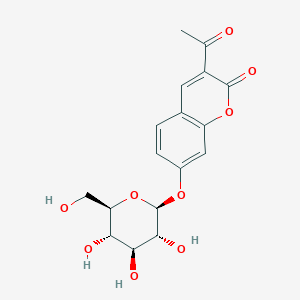
![2,2'-[(2-Azanidyl-2-oxoethyl)imino]diacetate(3-)](/img/structure/B1255741.png)
